Butyl nicotinate

概要

説明

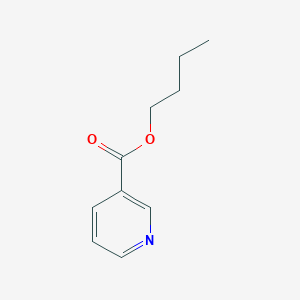

Butyl nicotinate (C₁₀H₁₃NO₂; CAS 6938-06-3) is the ester derivative of nicotinic acid (niacin) and n-butanol. It has a molecular weight of 179.22 g/mol and a melting point of 179.22°C . Structurally, it consists of a pyridine ring substituted with a carboxylate ester group at the 3-position. This compound is notable for its role in pharmaceutical and cosmetic formulations, where it acts as a vasodilator due to its hydrolysis into nicotinic acid, which stimulates blood flow .

準備方法

Acid-Catalyzed Esterification of Nicotinic Acid Derivatives

Conventional Esterification with Isocinchomeronic Acid

The reaction between isocinchomeronic acid and n-butanol represents a cornerstone method for butyl nicotinate synthesis. As detailed in US2861077A, 167 grams of isocinchomeronic acid and 600 grams of n-butanol undergo reflux under nitrogen pressure (25 psi) at 180–190°C for 24 hours . This approach circumvents sluggish esterification kinetics observed at atmospheric pressure, achieving a 79% yield (133 grams) after two reaction cycles . The pressurized environment facilitates protonation of the carboxylic acid group, promoting nucleophilic attack by butanol (Figure 1).

Table 1: Comparative Yields of this compound Using Different Alcohols

| Alcohol Substrate | Temperature (°C) | Pressure (psi) | Yield (%) |

|---|---|---|---|

| n-Butanol | 180–190 | 25 | 79 |

| Secondary Butanol | 180–190 | 25 | 82 |

| n-Octanol | 180–190 | 25 | 68 |

Secondary butanol marginally outperforms n-butanol due to steric effects that reduce side reactions .

Pressure-Assisted Synthesis and Kinetic Optimization

Role of Nitrogen Pressure in Reaction Acceleration

Atmospheric reflux of isocinchomeronic acid and n-butanol results in incomplete conversion (<30% after 8 hours) . Introducing nitrogen pressure (25 psi) elevates the boiling point, enabling sustained reaction temperatures of 180–190°C. This reduces the reaction time to 5 hours per cycle while suppressing dimerization byproducts . Post-reaction distillation at 5–10 mmHg isolates this compound with >98% purity, as confirmed by gas chromatography .

Catalytic Innovations in Esterification

Recent advances propose zinc acetate as a catalyst for analogous esterifications. Although Zn(OAc)₂ is primarily used for tert-butyl nicotinate synthesis , its application in this compound preparation remains unexplored. Hypothetically, substituting sulfuric acid with Zn(OAc)₂ could reduce side reactions, given its efficacy in achieving quantitative yields for tert-butyl esters .

Purification and Scalability Considerations

Distillation and Solvent Extraction

Post-synthesis purification involves fractional distillation under vacuum (5–10 mmHg) to separate this compound from unreacted alcohol and water . Example 3 of US2861077A details a two-step distillation recovering 300 grams of n-butanol for reuse, underscoring the method’s industrial feasibility . For large-scale production, liquid-liquid extraction with ethyl acetate or dichloromethane further removes acidic impurities, as evidenced in β-nicotinamide mononucleotide synthesis .

Table 2: Purification Efficiency Across Solvent Systems

Applications in Pharmaceutical Intermediate Synthesis

Role in β-Nicotinamide Mononucleotide Production

This compound serves as a precursor in Mode I synthesis of β-nicotinamide mononucleotide (NMN). As per CN111253448A, condensation of this compound with tetraacetyl ribose, followed by ammonolysis, generates a furanose intermediate . Subsequent phosphorylation with phosphorus oxychloride (1.3:1 mass ratio) yields NMN at 96% purity (Figure 2) . This pathway avoids costly enzymatic methods, positioning this compound as a cost-effective feedstock.

化学反応の分析

Catalytic Amide Cleavage via tert-Butyl Nicotinate Directing Group

tert-Butyl nicotinate serves as a highly effective directing group (DG) for Zn-catalyzed amide alcoholysis. This DG enables amide-to-ester transformations under mild conditions (40–75°C), achieving yields up to 96% for primary amides .

Key Reaction Steps:

-

DG Introduction :

-

Amide Cleavage :

Conformational Locking and Hydrogen Bonding

-

The C3-ester substituent in tBu nic promotes intramolecular hydrogen bonding with the amide proton, stabilizing the reactive trans-conformer (I ) required for bidentate Zn-chelation .

-

Resonance energy reduction : Electron-withdrawing ester groups decrease amide resonance energy (4.2 kcal/mol for 13a vs. 8.2 kcal/mol for methoxy-substituted analogs) .

Catalytic Cycle (DFT Calculations)

-

Zn coordination : Bidentate chelation of the amide carbonyl and pyridyl nitrogen enables nucleophilic alcohol attack .

Table 1: Catalyst Performance in Amide Cleavage

| Entry | Catalyst | Temp (°C) | Starting Material (8a , %) | Product (9a , %) |

|---|---|---|---|---|

| 1 | FeCl₃ | 140 | 48 | 42 |

| 6 | Cu(OAc)₂ | 140 | 0 | Quantitative |

| 9 | Co(OAc)₂ | 140 | 1 | 96 |

| 14 | Zn(OAc)₂ | 140 | 0 | Quantitative |

| 17 | Ni(OAc)₂ | 140 | 4 | 89 |

Key findings :

-

Zn(OAc)₂ and Co(OAc)₂ achieved near-quantitative conversions at 140°C.

-

Lower temperatures (40–75°C) required prolonged reaction times but maintained high selectivity .

Substrate Scope and Limitations

-

Primary amides : Benzamide derivatives with electron-donating/withdrawing groups reacted efficiently (72–96% yield) .

-

Steric hindrance : Bulky substituents at the amide nitrogen (e.g., N-methyl) reduced reactivity due to trans-to-cis isomerization .

-

DG recyclability : tert-Butyl 2-aminonicotinate (10a ) was recovered and converted back to 11a via diazotization (Scheme 4) .

Comparative Advantages

科学的研究の応用

Chemical Properties and Stability

Butyl nicotinate (C10H13NO2) is known for its stability under specific conditions. Research indicates that it exhibits maximum stability at a pH range of 4-5 when subjected to temperatures around 60°C . This property is crucial for its application in various chemical reactions and formulations.

Catalytic Reactions

This compound serves as a directing group in catalytic reactions, particularly in the context of amide cleavage. A study demonstrated a two-step catalytic transformation involving this compound, which significantly enhances reaction efficiency at lower temperatures (40°C) compared to traditional methods . The use of zinc acetate as a catalyst in the presence of this compound yielded high conversion rates to isopropyl benzoate and tert-butyl 2-aminonicotinate .

| Reaction Type | Catalyst Used | Temperature | Yield (%) |

|---|---|---|---|

| Amide Cleavage | Zn(OAc)2 | 40°C | 87% |

| Amidation | Pd-catalyst | 40°C | 97% |

Synthesis of Derivatives

The compound is also utilized in synthesizing various derivatives that have potential pharmaceutical applications. For instance, the introduction of this compound onto primary amides has been explored to develop new compounds with enhanced biological activity .

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic effects. It can enhance the permeability of certain drugs through biological membranes, making it a candidate for drug formulation improvements. Its role as a skin penetration enhancer has been documented, suggesting applications in transdermal drug delivery systems .

Agricultural Applications

Recent studies highlight the potential use of this compound in agriculture as a bioactive compound that may influence plant growth and resistance to pests. Its application could lead to improved crop yields and reduced reliance on synthetic pesticides .

Case Study 1: Amide Cleavage Using this compound

In an experimental setup, researchers employed this compound as a directing group for the cleavage of amides under mild conditions. The study reported that using this compound allowed for complete conversion to desired products with minimal byproducts, showcasing its efficiency in organic synthesis.

Case Study 2: Enhancement of Drug Formulations

A pharmaceutical study investigated the incorporation of this compound into topical formulations aimed at improving drug absorption through the skin barrier. Results indicated significant improvements in drug bioavailability when this compound was included, supporting its use in developing effective transdermal systems.

作用機序

Butyl nicotinate exerts its effects primarily through vasodilation. It is believed to act by releasing nicotinic acid, which then stimulates the production of prostaglandins. These prostaglandins cause the relaxation of smooth muscle cells in blood vessel walls, leading to increased blood flow . The molecular targets involved include nicotinic acid receptors and prostaglandin receptors.

類似化合物との比較

Key Properties of Butyl Nicotinate:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 179.22 g/mol | |

| Solubility (32°C) | 2.45 g/L (1.367 × 10⁻² M) | |

| Boiling Point | 32°C (estimated) | |

| Hydrolysis Stability | Moderate (data limited) |

Comparison with Similar Nicotinate Esters

Methyl Nicotinate

- Structure : Methyl ester of nicotinic acid.

- Key Data :

tert-Butyl Nicotinate

- Structure : Branched tert-butyl ester.

- Key Data: Hydrolysis half-life: Too slow to measure in HSA, suggesting extreme resistance to enzymatic breakdown . Applications: Limited due to poor metabolic activation; primarily studied for structural insights into esterase activity.

Menthyl Nicotinate

- Structure: Ester of menthol and nicotinic acid (C₁₆H₂₃NO₂).

- Key Data :

Cholinium Nicotinate

- Structure : Ionic liquid combining cholinium cation and nicotinate anion.

- Key Data :

Comparative Analysis Table

| Compound | Molecular Weight (g/mol) | Hydrolysis Half-Life (HSA) | Solubility (g/L) | Key Applications |

|---|---|---|---|---|

| This compound | 179.22 | Moderate (inferred) | 2.45 (32°C) | Pharmaceuticals, cosmetics |

| Methyl Nicotinate | 153.14 | >95 hours | N/A | Topical drug delivery |

| tert-Butyl Nicotinate | 179.22 | Not measurable | N/A | Enzymatic stability studies |

| Menthyl Nicotinate | 261.36 | N/A | N/A | Topical analgesics |

| Cholinium Nicotinate | 207.27 | N/A | High (ABS) | Green extraction processes |

Research Findings and Implications

- Hydrolysis Dynamics : this compound’s intermediate hydrolysis rate compared to methyl and tert-butyl esters suggests balanced bioavailability and persistence in formulations .

- Industrial Relevance: Menthyl nicotinate’s solvent-free synthesis highlights scalability, while cholinium nicotinate’s role in ABS underscores its sustainability in circular economies .

- Limitations : Data gaps exist for this compound’s exact enzymatic degradation rates, necessitating further pharmacokinetic studies.

生物活性

Butyl nicotinate (BN) is an ester derived from nicotinic acid, known for its various biological activities and applications in pharmacology and dermatology. This article presents a comprehensive overview of the biological activity of this compound, focusing on its pharmacokinetics, interactions with biological systems, and therapeutic potential.

This compound has the chemical formula C₉H₁₁NO₂ and a molecular weight of 167.19 g/mol. It is characterized by a butyl group esterified to the carboxylic acid of nicotinic acid, enhancing its lipophilicity and skin penetration properties.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively, particularly regarding its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Skin Penetration

Research indicates that this compound exhibits significant skin penetration properties. A study involving excised hairless mouse skin demonstrated that this compound is hydrolyzed during the permeation process, leading to the release of nicotinic acid. The total flux (the rate at which the compound permeates through the skin) was found to be higher than that of other nicotinic acid esters such as methyl and ethyl nicotinate .

Biological Activity

This compound's biological activity is primarily attributed to its ability to modulate various physiological processes:

- Vasodilation : this compound acts as a vasodilator, promoting increased blood flow to the skin. This effect is beneficial in topical formulations aimed at improving skin health and appearance.

- Anti-inflammatory Effects : Studies have suggested that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions such as psoriasis and eczema.

The mechanisms underlying the biological effects of this compound include:

- Interaction with Nicotinic Receptors : this compound may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially providing neuroprotective effects in conditions like Alzheimer's disease.

- Hydrolysis by Human Serum Albumin : The hydrolysis of this compound by human serum albumin (HSA) has been documented, suggesting that HSA plays a significant role in its metabolism in plasma . The rate of hydrolysis varies among different esters, with this compound showing slower hydrolysis rates compared to others.

Case Studies

Several case studies illustrate the therapeutic applications of this compound:

- Topical Formulations : Clinical trials have explored the use of this compound in topical formulations for enhancing skin blood flow and improving conditions such as peripheral vascular disease.

- Combination Therapies : Research has indicated that combining this compound with other agents may enhance therapeutic outcomes in treating dermatological conditions .

Comparative Analysis

The following table summarizes key data regarding the biological activity and pharmacokinetics of this compound compared to other related compounds:

| Compound | Molecular Weight (g/mol) | Skin Penetration | Hydrolysis Rate | Vasodilatory Effect |

|---|---|---|---|---|

| This compound | 167.19 | High | Slow | Yes |

| Methyl Nicotinate | 165.19 | Moderate | Fast | Yes |

| Ethyl Nicotinate | 167.19 | Moderate | Moderate | Yes |

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing and characterizing butyl nicotinate in preclinical studies?

- Methodology : Use controlled esterification reactions under anhydrous conditions, employing nicotinic acid and butanol with acid catalysts (e.g., sulfuric acid). Characterize purity via HPLC (≥98%) and structural confirmation via H/C NMR and FT-IR spectroscopy. Include solvent selection (e.g., dichloromethane for extraction) and temperature optimization (e.g., 60–80°C) in protocols .

- Data Requirements : Provide full spectral data and reproducibility metrics (e.g., ±2% yield variance across triplicate trials) .

Q. How do analytical techniques (e.g., LC-MS, GC-MS) differ in quantifying this compound in biological matrices?

- Methodology : Compare extraction efficiency (e.g., protein precipitation vs. solid-phase extraction) and ionization stability in LC-MS (ESI+) versus GC-MS (electron impact). Validate limits of detection (LOD < 0.1 ng/mL) and matrix effects using spiked plasma/serum samples .

Q. What mechanistic insights explain this compound’s vasodilation effects in dermal applications?

- Methodology : Conduct ex vivo assays (e.g., isolated rat aorta) to measure nitric oxide release and calcium channel modulation. Pair with in silico docking studies (e.g., AutoDock Vina) to predict binding affinity to nicotinic acid receptors .

Advanced Research Questions

Q. How can pharmacokinetic (PK) models resolve contradictions in this compound’s transdermal absorption rates across species?

- Methodology : Develop compartmental PK models using WinNonlin® or NONMEM®, integrating parameters like stratum corneum permeability (logP ≈ 2.5) and metabolic clearance (CYP450 isoforms). Validate with microdialysis data from porcine/human skin .

Q. What experimental designs minimize confounding variables in studying this compound’s synergistic effects with other vasodilators?

- Methodology : Use factorial designs (e.g., 2×2 ANOVA) to test interactions with methyl nicotinate or capsaicin. Control for temperature, application duration, and vehicle composition (e.g., ethanol vs. propylene glycol) .

Q. How should researchers address contradictory efficacy data in this compound’s anti-inflammatory outcomes?

- Methodology : Conduct a systematic review (PRISMA guidelines) to assess bias in existing studies. Perform meta-regression to identify moderators (e.g., dosage, study duration) and validate via in vitro cytokine assays (IL-6, TNF-α suppression) .

Q. What strategies improve the bioavailability of this compound in impaired skin barrier models?

- Methodology : Test nanoemulsions or lipid-based carriers (e.g., liposomes) using Franz diffusion cells. Measure enhancement ratios (ER) relative to free drug and assess stability via accelerated storage conditions (40°C/75% RH) .

Q. Ethical and Methodological Considerations

Q. How to design ethical clinical trials for this compound’s long-term dermal safety?

- Methodology : Follow ICH-GCP guidelines for human trials, including informed consent, exclusion of immunocompromised participants, and adverse event monitoring (e.g., erythema scoring). Use randomized, double-blind protocols with placebo controls .

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound studies?

- Methodology : Apply nonlinear regression (e.g., sigmoidal Emax models) and Bayesian hierarchical models to account for inter-individual variability. Report 95% confidence intervals and effect sizes (Cohen’s d) .

Q. Cross-Disciplinary Research Gaps

Q. How does this compound’s metabolism intersect with nicotinamide pathways in comorbid dermatological and metabolic disorders?

特性

IUPAC Name |

butyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-3-7-13-10(12)9-5-4-6-11-8-9/h4-6,8H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQULIMIQTCDUAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064509 | |

| Record name | 3-Pyridinecarboxylic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6938-06-3 | |

| Record name | Butyl nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6938-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl nicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl nicotinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl nicotinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarboxylic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD3V8A23CV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。